molecular formula C55H88N16O16S4 B12109869 H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2

H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2

Cat. No.: B12109869
M. Wt: 1357.7 g/mol
InChI Key: HZTKBXVGWKXCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2 is a synthetic peptide featuring alternating D- and L-configured amino acids, including the modified residue xiIle (a derivative of isoleucine).

Properties

IUPAC Name

1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]-N-[6-amino-1-[[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTKBXVGWKXCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H88N16O16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alpha-Conotoxin SI can be synthesized chemically through peptide synthesis techniques. The synthesis involves the formation of peptide bonds between amino acids, followed by the selective oxidation of cysteine residues to form disulfide bonds . The process typically includes:

    Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Oxidative folding: After the linear peptide is synthesized, it undergoes oxidative folding to form the correct disulfide bonds.

Chemical Reactions Analysis

Alpha-Conotoxin SI undergoes several types of chemical reactions, primarily involving its disulfide bonds and peptide backbone:

Comparison with Similar Compounds

Table 1: Key Features of H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2 and Analogues

Compound Sequence Length Key Residues Drug-Likeness (DL) Stability Notes Toxicity/Regulatory Status
This compound (Target) 15 residues xiIle, 4×Cys, Pro-rich regions Not reported Potential disulfide bonds; unstable in oxidizing environments No hazard classification; insufficient toxicology data
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 6 residues Tyr, Phe, Pro, Lys DL ≥0.18 (threshold) Stable at lab conditions; no reactive groups noted Not hazardous; limited toxicology data
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 (CAS 139446-71-2) 12 residues Pro, Glu, Arg, Met Not reported Contains Met (oxidation-sensitive) No specific hazards listed
H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (CAS 51776-33-1) 7 residues Tyr, Arg, Pro Predicted pKa = 9.82 Stable at -20°C; hygroscopic For research only; not for human use
H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH 13 residues xiIle, xiThr, Lys, Glu Not reported Acidic residues may enhance solubility No environmental hazards reported

Drug-Likeness and Bioactivity

The target compound’s drug-likeness (DL) remains unquantified in the evidence. For example, H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 meets the DL threshold but lacks OB data . In contrast, the target peptide’s high cysteine content and complex stereochemistry may reduce its DL score due to challenges in membrane permeability and metabolic stability .

Stability and Reactivity

  • Disulfide Bond Formation : The target compound’s four cysteine residues may form intramolecular or intermolecular disulfide bonds, altering its conformational stability. This contrasts with simpler analogues like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, which lack reactive thiol groups .
  • Oxidative Sensitivity : Unlike H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 (which contains oxidation-prone methionine), the target peptide’s stability hinges on cysteine redox states .

Toxicity and Regulatory Status

None of the compared compounds are classified as hazardous under GHS or REACH regulations. However, the target peptide and H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 both carry warnings about incomplete toxicological profiles, necessitating caution in handling .

Biological Activity

The compound H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2 is a synthetic peptide composed of various amino acids. Its biological activity is of significant interest in pharmacology and biochemistry, particularly regarding its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This peptide consists of the following amino acids:

  • DL-xiIle (isoleucine)
  • DL-Cys (cysteine)
  • DL-Asn (asparagine)
  • DL-Pro (proline)
  • DL-Ala (alanine)
  • Gly (glycine)
  • DL-Lys (lysine)
  • DL-Tyr (tyrosine)
  • DL-Ser (serine)

The presence of multiple cysteine residues suggests potential for disulfide bond formation, which can stabilize the peptide's structure and influence its biological activity.

Research indicates that peptides similar to this compound may exhibit various biological activities, including:

  • Analgesic Effects : Peptides derived from neurotensin have shown pain-relieving properties. For example, a cyclic neurotensin analogue demonstrated potent analgesia in animal models, suggesting that similar structures could have comparable effects .
  • Neuroprotective Effects : Some peptides can cross the blood-brain barrier and exert protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.

Case Studies

  • Pain Management : A study on cyclic peptides similar to H-DL-xiIle showed significant analgesic effects when administered peripherally in mice. The results indicated that these compounds could serve as leads for developing new analgesics .
  • Cancer Treatment : Research into cyclic peptides has highlighted their potential in cancer therapy. These peptides can target specific cancer cell receptors, leading to apoptosis and reduced tumor growth. The unique structure of H-DL-xiIle may enhance its efficacy in targeting cancer cells .

Summary of Biological Activities

Activity TypeDescriptionReferences
Analgesic EffectsPain relief observed in animal models with neurotensin analogues
NeuroprotectivePotential to protect neurons from degeneration
AnticancerInduces apoptosis in cancer cells

Structural Properties

Amino AcidPositionCharacteristics
DL-xiIle1Hydrophobic, promotes membrane interaction
DL-Cys2, 3Forms disulfide bonds
DL-Asn4Polar, involved in hydrogen bonding
DL-Pro5, 9Contributes to structural rigidity
DL-Ala6Aliphatic, enhances stability
Gly7Smallest amino acid, increases flexibility
DL-Lys8Basic, can interact with acidic residues
DL-Tyr10Aromatic, involved in signaling pathways
DL-Ser11Hydroxyl group can participate in enzymatic reactions

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